2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamide hydrochloride
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Overview
Description
2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamidehydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamidehydrochloride typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene compounds .
Scientific Research Applications
2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamidehydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamidehydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorobenzylidene)hydrazine-1-carboximidamide hydrochloride
- (E)-2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamide
Uniqueness
2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamidehydrochloride is unique due to its specific dichlorobenzylidene moiety, which imparts distinct reactivity and biological properties. Compared to similar compounds, it may exhibit different levels of activity and specificity in various applications .
Properties
Molecular Formula |
C8H9Cl3N4 |
---|---|
Molecular Weight |
267.5 g/mol |
IUPAC Name |
2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N4.ClH/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4+; |
InChI Key |
LDXBBMKIDBMGFU-GAYQJXMFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N.Cl |
Origin of Product |
United States |
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